Butyl metaborate

Description

Historical Evolution of Organoboron Chemistry and Butyl Metaborate (B1245444)

The journey into organoboron chemistry began in the early 20th century, with Alfred Stock's pioneering work on boron hydrides between 1912 and 1936, which laid the groundwork for understanding the unique bonding capabilities of boron. acs.org This was followed by the development of practical syntheses for diborane (B8814927) and sodium tetrahydroborate during World War II by H.I. Schlesinger and H.C. Brown, making boron reagents more accessible for research. wm.edu

The synthesis of simple borate (B1201080) esters, such as tributyl borate, became well-established through methods like the esterification of boric acid with the corresponding alcohol. orgsyn.orgprepchem.com A key development in this area was a patented procedure for producing n-butyl borate, which involves heating boric acid and excess n-butyl alcohol and removing the water formed as an azeotrope. orgsyn.org The term "butyl metaborate" typically refers to the cyclic trimer of butyl borate, a structure that arises from the condensation of boric acid and butanol. The chemical properties of n-butyl metaborate as a cyclic organic boron compound were notably described in the scientific literature in the late 1950s. rsc.org

Structural Diversity and Isomerism within Butyl Metaborate Compounds

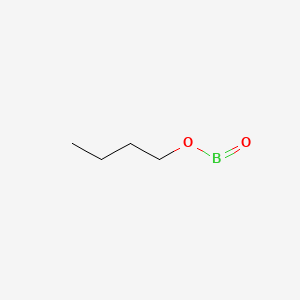

The term "butyl metaborate" can be ambiguous and is often used in connection with tributyl borate. Structurally, tributyl borate, with the chemical formula C12H27BO3, is a simple borate ester. chemicalbook.comechemi.com In contrast, butyl metaborate is generally understood to be the cyclic trimer of (BuOBO), with the chemical formula C12H27B3O6. umich.edu This cyclic structure is a six-membered ring with alternating boron and oxygen atoms, to which the butyl groups are attached. The monomeric unit of this trimer has the formula C4H9BO2. jsc-aviabor.com

The butyl group itself introduces further structural diversity through isomerism. The four isomers of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) can each form corresponding borate esters, leading to a variety of tributyl borate isomers with distinct physical and chemical properties. These include tri-n-butyl borate, tri-sec-butyl borate, and tri-tert-butyl borate, each with unique steric and electronic characteristics that influence their reactivity. lookchem.comvulcanchem.comsigmaaldrich.com

Physical Properties of Tributyl Borate Isomers

| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|---|---|

| Tri-n-butyl borate | n-butyl | 688-74-4 | C12H27BO3 | 230.16 | 230-235 jsc-aviabor.comchemdad.com | -70 chemicalbook.comsigmaaldrich.com | 0.853 chemdad.comsigmaaldrich.com |

| Tri-sec-butyl borate | sec-butyl | 22238-17-1 | C12H27BO3 | 230.15 | 193.3 lookchem.com | N/A | 0.856 lookchem.com |

| Tri-tert-butyl borate | tert-butyl | 7397-43-5 | C12H27BO3 | 230.16 | 101 (at 74 mmHg) sigmaaldrich.comchemicalbook.com | 18-19 sigmaaldrich.comchemicalbook.com | 0.811 sigmaaldrich.comchemicalbook.com |

Significance of Butyl Metaborate in Interdisciplinary Chemical Sciences

Butyl metaborate and its related esters are significant in various fields of chemical science, primarily as catalysts and intermediates. In polymer chemistry, they are used as catalysts in the production of polyesters and polyurethanes. jsc-aviabor.com For instance, tributyl borate can be used in the synthesis of polyurethane-poly(butyl methacrylate) copolymer aqueous dispersions. nist.gov

Borate esters, including butyl borate, have been identified as highly effective catalysts for amidation reactions, even with challenging substrates. frontiersin.orgrsc.org This has significant implications for the synthesis of pharmaceuticals and other fine chemicals. They also serve as intermediates in the preparation of other important organoboron compounds like boronic acids, which are crucial reagents in cross-coupling reactions such as the Suzuki-Miyaura coupling. acs.org

Another important application is as a flame retardant. Boron compounds, in general, act as flame retardants by forming a protective glassy layer (boron oxide) upon combustion, which insulates the material and hinders the transfer of heat and combustible gases. researchgate.netmdpi.com They can also promote char formation and release water, which helps to extinguish the flame. mdpi.com

Current Research Frontiers and Unresolved Challenges

Current research in organoboron chemistry continues to explore the potential of borate esters like butyl metaborate. A significant area of investigation is the development of new catalytic systems. For example, recent studies have explored the synergistic use of organoboron reagents with transition metal catalysts for site-selective functionalization of complex molecules like carbohydrates. thermofisher.com The use of borate esters as catalysts for sustainable synthesis, such as in direct amidation reactions, is a growing field aimed at reducing waste in chemical processes. nih.gov

Despite these advances, several challenges remain. A key challenge in boron-based catalysis is the moisture sensitivity of many borate esters, which can complicate their handling and use. vulcanchem.commdpi.com The development of more robust and air-stable boron catalysts is an ongoing pursuit. acs.org Another challenge is achieving high selectivity in catalytic reactions, particularly with complex substrates. rsc.org In the context of flame retardants, ensuring the long-term stability and compatibility of boron-based additives within the polymer matrix is an area of active research. Furthermore, the limited reactivity of some boronic esters at physiological pH presents a hurdle for certain biomedical applications, prompting research into structural modifications to enhance their activity. acs.org

Properties

CAS No. |

57073-75-3 |

|---|---|

Molecular Formula |

C4H9BO2 |

Molecular Weight |

99.93 g/mol |

IUPAC Name |

butoxy(oxo)borane |

InChI |

InChI=1S/C4H9BO2/c1-2-3-4-7-5-6/h2-4H2,1H3 |

InChI Key |

IEFORYAKGBSZCQ-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Metaborate and Analogous Esters

Direct Esterification Routes from Boric Acid and Butanol Derivatives

Direct esterification stands as a fundamental and widely practiced method for synthesizing butyl metaborate (B1245444). This process involves the reaction of boric acid with a butanol derivative. orgsyn.orgguidechem.com The synthesis of borate (B1201080) esters, such as trialkyl borates, can be achieved by reacting boric acid with the corresponding alcohol, like 1-butanol, 1-hexanol, or 2-ethylhexanol, in a solvent such as toluene. asianpubs.org

Azeotropic Distillation Techniques in Water Removal

A critical aspect of direct esterification is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of the ester. Azeotropic distillation is a highly effective technique for this purpose. orgsyn.orgasianpubs.orgresearchgate.net In a typical laboratory-scale synthesis of n-butyl borate, a mixture of boric acid and n-butyl alcohol is heated to boiling. orgsyn.orgprepchem.com An azeotropic mixture of n-butyl alcohol and water distills at a constant temperature, for instance, 91°C. orgsyn.org This distillate separates into two layers, allowing for the separation of the water from the wet n-butyl alcohol. The dried alcohol can then be returned to the reaction mixture. orgsyn.orgprepchem.com This continuous removal of water shifts the reaction equilibrium, favoring the formation of the butyl borate product. orgsyn.orgasianpubs.org The process is continued until the temperature of the distilling vapor rises, indicating the completion of water removal. orgsyn.org Toluene is also commonly used as an azeotropic agent to facilitate water removal. asianpubs.orgtandfonline.com

Optimization of Reactant Ratios and Conditions

Optimizing the reaction conditions, including reactant ratios and temperature, is crucial for maximizing the yield and purity of butyl metaborate. In the synthesis of n-butyl borate, a significant excess of n-butyl alcohol is often used. For example, a molar ratio of 9 moles of n-butyl alcohol to 2 moles of boric acid has been reported. orgsyn.org The reaction temperature is typically maintained at the boiling point of the reaction mixture to facilitate the azeotropic distillation. orgsyn.org The rate of heating is adjusted to control the distillation rate, for instance, at 90–100 cc per hour. orgsyn.org

For other esterification reactions, such as the synthesis of butyl acetate (B1210297) via transesterification, response surface methodology has been employed to optimize parameters like catalyst loading, molar ratio of reactants, and reaction temperature. psu.edu Similarly, in the synthesis of butyl butyrate, reaction variables including the molar ratio of butanol to butyric acid, catalyst amount, and reaction time are optimized to achieve high yields. researchgate.net For instance, optimal conditions for the synthesis of 2,4-D butyl ester involved a reaction temperature of 140°C and a 2:1 molar ratio of tributyl borate to 2,4-dichlorophenoxyacetic acid, resulting in an esterification rate of 93.7%. guidechem.com In another example, the synthesis of n-butyl hexanoate (B1226103) was optimized with a 3:1 molar ratio of tributyl borate to caproic acid at 110°C, achieving a 97.8% esterification rate. guidechem.com

Table 1: Optimization of Reaction Conditions for Butyl Ester Synthesis

| Product | Reactants | Catalyst | Molar Ratio (Borate:Acid) | Temperature (°C) | Yield/Esterification Rate |

|---|---|---|---|---|---|

| 2,4-D Butyl Ester | Tributyl borate, 2,4-dichlorophenoxyacetic acid | None | 2:1 | 140 | 93.7% guidechem.com |

| n-Butyl Hexanoate | Tributyl borate, Caproic acid | None | 3:1 | 110 | 97.8% guidechem.com |

| Butyl Acetate | n-Butanol, Ethyl acetate | Boron loaded zeolite | 1:1 to 1:6 (Butanol:Ethyl Acetate) | 80-120 | 50-96% google.com |

| Butyl Butyrate | Butanol, Butyric acid | [GlyH]1.0H2.0PW12O40 | - | 120 | 97.9% researchgate.net |

Transesterification Processes Involving Butyl Borate Species

Transesterification is another significant pathway for the synthesis of borate esters. This process involves the exchange of an alkoxy group from one ester to an alcohol, and it can be driven to completion by removing the most volatile product from the reaction mixture. njit.edu This method is particularly useful for preparing higher alkyl borates from more readily available ones like methyl borate. lookchem.com

Catalytic Approaches in Transesterification

The kinetics of transesterification are often slow, necessitating the use of a catalyst. nih.govrsc.org A variety of catalysts can be employed, including protic and Lewis acids, organic bases, and enzymes. nih.govrsc.org For the transesterification of alkyl borates, metallic alkoxides such as those of aluminum, magnesium, and antimony, as well as aluminum chloride, have been shown to be effective. njit.edu Mixtures of alkoxides, like magnesium-aluminum ethoxide, can exhibit higher catalytic activity than the individual components. njit.edu In one study, magnesium-aluminum ethoxide was identified as the most suitable catalyst for the transesterification of isoamyl borate with methyl benzoate (B1203000) to produce methyl borate. njit.edu

Heterogeneous catalysts are also widely used due to their environmental benefits and ease of separation. psu.eduiitm.ac.in Borate zirconia (B₂O₃/ZrO₂) has been demonstrated as an efficient and selective solid acid catalyst for the transesterification of β-ketoesters under solvent-free conditions. nih.goviitm.ac.in The enhanced activity of this catalyst is attributed to the three-coordinated boron, which increases the Lewis acidity. nih.govrsc.org Boron-loaded zeolites, such as B-USY, have also been successfully used for the synthesis of butyl acetate from n-butanol and ethyl acetate. psu.edugoogle.com Boric acid itself can act as an environmentally benign catalyst for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. nih.gov

Table 2: Catalysts in Transesterification for Borate Ester Synthesis

| Catalyst | Reactants | Product | Key Findings |

|---|---|---|---|

| Magnesium-aluminum ethoxide | Isoamyl borate, Methyl benzoate | Methyl borate | Identified as the most suitable catalyst in a comparative study. njit.edu |

| Borate zirconia (B₂O₃/ZrO₂) | Methyl/ethyl ketoesters, Various alcohols | Higher homologues of β-ketoesters | Efficient, selective, and recyclable solid acid catalyst under solvent-free conditions. nih.goviitm.ac.in |

| Boron loaded zeolite (B-USY) | n-Butanol, Ethyl acetate | Butyl acetate | Heterogeneous catalyst providing high yields (up to 96%). psu.edugoogle.com |

| Boric Acid | Ethyl acetoacetate, Various alcohols | β-ketoesters | Environmentally benign catalyst for reactions with primary and secondary alcohols. nih.gov |

Novel Synthetic Strategies for Advanced Butyl Borate Architectures

Research into the synthesis of borate esters continues to evolve, with novel strategies being developed to create more complex and functionalized butyl borate architectures. These methods aim to improve efficiency, reduce environmental impact, and provide access to new types of borate-based materials.

Mechanochemical Activation in Borate Ester Synthesis

Mechanochemistry, which involves reactions induced by mechanical force, has emerged as a promising, solvent-free approach for organic synthesis. acs.org This technique has been applied to the synthesis of boric acid esters with high efficiency. researchgate.net The use of mechanochemical activation with zeolite catalysts has been shown to offer several advantages over traditional methods, including shorter synthesis times, lower energy consumption, higher yields, and the absence of byproducts. researchgate.net Mechanochemical methods, often performed using ball milling, can facilitate reactions that are difficult to achieve in solution and can enhance the reactivity of solid reagents by increasing surface area and improving mass transfer. acs.orgchemrxiv.orgnih.gov This approach has been used for various transformations, including the synthesis of α-halo alkylboronic esters. nih.gov

Synthesis of Chiral Butyl Borate and Metaborate Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective methods for synthesizing chiral borate esters.

Stereoselective Synthetic Pathways

Non-racemic chiral boronic esters are highly valuable building blocks in modern organic synthesis due to their stability and the stereospecificity of their subsequent transformations. hud.ac.uknih.gov The synthesis of these chiral molecules has been an area of intense research for several decades. hud.ac.uk

A prominent strategy for accessing chiral boronic esters is through catalytic asymmetric hydroboration (CAHB). acs.orgnih.govnih.gov This method often employs transition metal catalysts, such as rhodium, in conjunction with chiral ligands. acs.orgnih.gov For example, the rhodium-catalyzed asymmetric hydroboration of allylic phosphonates with pinacolborane can produce chiral tertiary boronic esters with high enantioselectivity. acs.org Similarly, oxime-directed CAHB of certain alkenes provides access to functionalized chiral tertiary boronic esters. nih.govnih.gov

Another powerful technique is the asymmetric diboration of olefins. sioc-journal.cn This can be achieved using transition metals and chiral diols, providing a direct and atom-economical route to valuable chiral 1,2-bis(boronic) esters. sioc-journal.cn Palladium-catalyzed enantioselective diboration of allenes using a P-chiral monophosphorus ligand is another effective method to generate chiral tertiary boronic esters. researchgate.net

The development of structurally robust chiral borate ions has also opened new avenues in asymmetric catalysis. These chiral anions can act as effective catalysts in reactions like asymmetric Prins-type cyclizations, enabling the synthesis of complex molecules with high stereocontrol. chemrxiv.org The stereochemical outcome of many transformations involving chiral alkylboronates proceeds with complete retention of stereochemistry via a 1,2-metallate rearrangement of an intermediate borate complex. ualberta.ca

| Synthetic Strategy | Key Features | Example Catalyst/Reagent | Reference |

| Catalytic Asymmetric Hydroboration (CAHB) | High enantioselectivity, functional group tolerance | Rhodium catalysts with chiral ligands (e.g., TADDOL-derived) | acs.org, nih.gov |

| Asymmetric Diboration | Atom-economical, direct route to 1,2-bis(boronic) esters | Palladium catalysts with P-chiral ligands (e.g., BI-DIME) | sioc-journal.cn, researchgate.net |

| Chiral Borate Ion Catalysis | Asymmetric catalysis for complex molecule synthesis | Structurally defined chiral hydrogen borates | chemrxiv.org |

Applications in Pharmaceutical Intermediate Synthesis

Boronic acids and their esters are crucial intermediates in the pharmaceutical industry. nih.govevonik.comresearchgate.net Their versatility is evident in their use for manufacturing a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-tumor, and anti-viral agents. evonik.comnih.gov

Chiral boronic esters are particularly important as they serve as key building blocks for the synthesis of chiral drugs. evonik.com The stereospecific transformations that chiral boronic esters can undergo make them indispensable for creating complex molecular architectures with specific stereochemistry, a critical aspect of modern drug design. hud.ac.uknih.gov For instance, special boronic acid esters are versatile key intermediates in the synthesis of various APIs used in oncology. evonik.com

The synthesis of these pharmaceutical intermediates often requires specialized and demanding reaction conditions, such as cryogenic temperatures and the handling of pyrophoric reagents like n-butyllithium, underscoring the technical expertise needed for their production. evonik.com Furthermore, boronic acid/ester functionalities can be used as prodrugs, designed to release an active drug under specific physiological conditions. nih.gov The stability and reactivity of boronate esters make them suitable for use in robust synthetic sequences, including the powerful Suzuki-Miyaura cross-coupling reaction, which is widely used in pharmaceutical manufacturing. sigmaaldrich.com

The analysis of these boronic ester intermediates is also a critical step in pharmaceutical manufacturing to ensure the stoichiometry of reactions and the purity of the final API. nih.govresearchgate.net

Mechanistic Elucidation of Butyl Metaborate Reactivity

Catalytic Reaction Mechanisms

Butyl metaborate's catalytic activity is multifaceted, encompassing roles in carbon-carbon bond formation, amidation reactions, multicomponent reactions, and general acid-base catalysis.

While direct mechanistic studies specifically implicating butyl metaborate (B1245444) in Suzuki-Miyaura cross-coupling reactions are not extensively documented, its role can be inferred from the well-established mechanism involving boronic acids and their ester derivatives. wikipedia.orglibretexts.orgnih.gov The generally accepted catalytic cycle for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst. wikipedia.orglibretexts.orgyonedalabs.com

The crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center, typically requires the activation of the organoboron species. yonedalabs.comrsc.org In the case of boronic acids, this is often achieved by a base to form a more nucleophilic borate (B1201080) species. rsc.org Boronic esters, such as butyl metaborate, can also participate in this step. It is proposed that the borate ester can undergo transmetalation directly or after hydrolysis to the corresponding boronic acid. The presence of the butoxy groups on the boron atom in butyl metaborate influences its Lewis acidity and the polarization of the B-C bond, which are critical factors in the efficiency of the transmetalation step.

A plausible mechanistic pathway for the involvement of a borate ester like butyl metaborate in the Suzuki-Miyaura coupling is outlined below:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R-X) to a Pd(0) complex, forming a Pd(II) species.

Transmetalation: The butyl metaborate derivative (as part of a larger organoboron reagent) interacts with the Pd(II) complex. The organic moiety (R') is transferred from the boron atom to the palladium, displacing the halide. This step is often facilitated by a base, which can activate the borate ester.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming a new carbon-carbon bond (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Description | Key Intermediates |

| 1 | Oxidative Addition | Pd(0) complex, Organohalide (R-X), Pd(II)-R(X) complex |

| 2 | Transmetalation | Pd(II)-R(X) complex, Organoborate, Diorganopalladium(II) complex |

| 3 | Reductive Elimination | Diorganopalladium(II) complex, Coupled product (R-R'), Pd(0) complex |

This table presents a generalized mechanism for the Suzuki-Miyaura coupling, where butyl metaborate would act as the organoboron reagent in the transmetalation step.

Borate esters, including by extension butyl metaborate, have been demonstrated to be effective catalysts for the direct amidation of carboxylic acids and amines. rsc.orgucl.ac.uksemanticscholar.org The mechanism of this transformation is thought to proceed through the activation of the carboxylic acid by the borate ester. rsc.orgucl.ac.ukworktribe.com

Experimental and theoretical studies suggest that the reaction does not proceed via a simple thermal condensation. Instead, the borate ester reacts with the carboxylic acid to form a highly reactive acyloxyboron intermediate. ucl.ac.uk This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The butoxy groups of the metaborate play a crucial role in modulating the Lewis acidity of the boron center and facilitating the formation of this key intermediate.

A proposed catalytic cycle for borate ester-catalyzed amidation is as follows:

Formation of the Acyloxyboron Intermediate: The butyl metaborate catalyst reacts with the carboxylic acid, eliminating butanol to form an acyloxyboron species. This step activates the carbonyl group of the carboxylic acid toward nucleophilic attack.

Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon of the acyloxyboron intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which subsequently collapses to yield the amide product and regenerates a boron-containing species.

Catalyst Regeneration: The boron-containing species reacts with another molecule of carboxylic acid, regenerating the acyloxyboron intermediate and continuing the catalytic cycle.

Recent studies have also proposed alternative mechanisms involving dimeric B-O-B motifs that may provide a scaffold for the activation of the carboxylic acid and the delivery of the amine. rsc.orgworktribe.com

| Catalyst System | Substrate 1 | Substrate 2 | Product Yield |

| Boronic Acid | 4-phenylbutylamine | Benzoic acid | High |

| Boronic Acid | 2-aminopyridine | Phenylacetic acid | Inactive |

| Borate Ester | Both substrate pairs | Moderate Activity |

This table illustrates the differential catalytic activity of boronic acids versus borate esters in amidation reactions, highlighting the potential role of the ester structure in accommodating a wider range of substrates. rsc.org

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netnih.gov This reaction is typically catalyzed by an acid, which can be either a Brønsted or a Lewis acid. researchgate.netnih.gov Boron-based compounds, owing to their Lewis acidic nature, are potential catalysts for this transformation.

While specific studies detailing the use of butyl metaborate as a catalyst for the Biginelli reaction are scarce, its role can be understood in the context of general Lewis acid catalysis. The Lewis acidic boron center of butyl metaborate can activate the aldehyde component, making it more electrophilic and susceptible to nucleophilic attack.

A plausible mechanism for a Lewis acid-catalyzed Biginelli reaction, where butyl metaborate could act as the catalyst, involves the following steps:

Activation of the Aldehyde: The butyl metaborate coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Nucleophilic Attack by Urea: The activated aldehyde is then attacked by a nitrogen atom of urea to form an N-acyliminium ion intermediate.

Addition of the β-ketoester: The enol form of the β-ketoester adds to the iminium ion.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to afford the dihydropyrimidinone product and regenerate the catalyst.

The efficiency of butyl metaborate as a catalyst would depend on its Lewis acidity and its ability to be regenerated during the catalytic cycle.

The Lewis acidic nature of the boron atom in butyl metaborate allows it to function as a general acid catalyst in a variety of organic transformations. nih.gov The empty p-orbital on the three-coordinate boron atom can accept a pair of electrons from a Lewis basic substrate, such as a carbonyl compound or an amine. nih.gov

This interaction polarizes the substrate, making it more susceptible to nucleophilic attack or other transformations. For example, in the case of a carbonyl compound, coordination of the oxygen atom to the boron center increases the electrophilicity of the carbonyl carbon. This activation is the basis for its potential catalytic role in reactions such as aldol (B89426) condensations, esterifications, and acetal (B89532) formations.

The catalytic activity of butyl metaborate as a Lewis acid is influenced by the nature of the butoxy groups. These groups can affect the electron density at the boron center, thereby tuning its Lewis acidity. The ability of butyl metaborate to engage in reversible coordination with substrates is key to its function as a catalyst, allowing for product release and catalyst turnover.

Radical Processes and Oxidation Mechanisms

In addition to its role in catalytic reactions, butyl metaborate can also participate in radical processes, particularly in the selective oxidation of hydrocarbons.

The liquid-phase oxidation of hydrocarbons, such as n-pentane, with molecular oxygen is a free-radical chain reaction. cam.ac.ukresearchgate.net The use of borate esters, specifically sec-butyl metaborate, has been shown to significantly enhance the selectivity of this process towards the formation of alcohols (sec-pentanols) over ketones. cam.ac.uk

The mechanism involves the initiation of the radical chain by a radical initiator, such as di-tert-butyl peroxide. The resulting radicals then react with n-pentane to form pentyl radicals. These pentyl radicals react with oxygen to form pentylperoxy radicals. In the absence of a borate, these peroxy radicals can lead to the formation of both alcohols and ketones.

The role of sec-butyl metaborate is to intercept the pentylperoxy radicals and convert them into borate esters of the corresponding alcohols. This is achieved through a process that is thought to involve the formation of an intermediate complex between the peroxy radical and the borate. This complex then rearranges to form the borate ester and an alkoxy radical, which can continue the radical chain.

| Oxidation System | Maximum sec-pentanol Selectivity | Alcohol-to-Ketone Ratio |

| Without Borate | 33% | 1.1:1 |

| Borate-Assisted | 56% | 3.6:1 |

This table summarizes the enhanced selectivity in the oxidation of n-pentane in the presence of sec-butyl metaborate, demonstrating its effectiveness in directing the reaction towards alcohol formation. cam.ac.uk

The radical chain mechanism can be summarized as follows:

Initiation: Generation of radicals from an initiator.

Propagation:

Hydrogen abstraction from n-pentane by a radical to form a pentyl radical.

Reaction of the pentyl radical with oxygen to form a pentylperoxy radical.

Reaction of the pentylperoxy radical with butyl metaborate to form a borate ester of the pentanol (B124592) and an alkoxy radical.

The alkoxy radical abstracts a hydrogen from another n-pentane molecule, continuing the chain.

Termination: Combination of radicals to form non-radical products.

This borate-assisted oxidation provides a valuable method for the selective functionalization of hydrocarbons.

Influence of Initiators and Boron Concentration on Reaction Selectivity

The reactivity and selectivity of reactions involving borate esters can be significantly influenced by the presence of initiators and the concentration of the boron species. Borate esters, particularly those with electron-withdrawing groups, can function as Lewis acid catalysts. wikipedia.orgresearchgate.net Their catalytic activity often stems from their ability to activate substrates or to generate more reactive borane (B79455) species in situ.

Initiators: In the context of borane chemistry, initiators are substances that can trigger a catalytic cycle. For instance, nucleophilic species such as alkoxide salts have been shown to initiate hydroboration reactions by reacting with borane sources like pinacolborane (HBpin) to generate borane (BH3) in situ. organic-chemistry.org This "hidden catalysis" pathway, where a precatalyst generates the true catalytic species, is a crucial concept. ed.ac.ukacs.org An analogous initiation can be proposed for systems involving butyl borate, where a nucleophilic initiator could facilitate the formation of a more active hydroborating agent.

Boron Concentration: The concentration of the borate ester, acting as a precatalyst, directly affects the concentration of the active catalytic species. An increase in the boron concentration generally leads to a higher reaction rate, although it may also influence the selectivity by promoting side reactions or catalyst decomposition pathways. The optimal concentration is a balance between achieving a desirable rate and maintaining high selectivity towards the intended product.

The following table illustrates the conceptual effect of catalyst concentration on product yield in a representative reaction.

| Catalyst Concentration (mol%) | Reaction Time (h) | Product Yield (%) |

| 1 | 24 | 45 |

| 5 | 24 | 85 |

| 10 | 24 | 92 |

| 10 | 12 | 78 |

This table is a conceptual representation based on general catalytic principles.

Hydroboration Reactions Mediated by Butyl Borate Species

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com While typically associated with reagents like borane (BH3) or 9-BBN, research has shown that certain borate esters can also mediate or catalyze this transformation. researchgate.netresearchgate.net These compounds often act as precatalysts that generate a more reactive borane species under the reaction conditions. organic-chemistry.orged.ac.uk

The efficacy of borate species as hydroboration catalysts is highly dependent on their structure and the reaction conditions employed. A study on a series of triaryl borates, B(OAr)₃, in the hydroboration of styrene (B11656) with pinacolborane provides insight into the performance of these types of catalysts. researchgate.net

The catalytic activity was found to be strongly influenced by the electronic properties of the aryl groups. Borates with electron-withdrawing fluorine substituents on the aryl rings generally exhibited higher catalytic activity. The reactions were typically conducted under neat conditions at temperatures ranging from 50 °C to 80 °C, with reaction times of 24 to 48 hours. researchgate.net The results demonstrate that borate esters can serve as effective, though sometimes slow, catalysts for hydroboration, providing an alternative to traditional metal-based catalysts.

The table below summarizes the catalytic efficacy of various triaryl borates in the hydroboration of styrene.

| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) |

| B(OPh)₃ | 80 | 48 | 42 |

| B(OArF)₃ (ArF = 4-fluorophenyl) | 80 | 48 | 63 |

| B(OArF₅)₃ (ArF₅ = pentafluorophenyl) | 80 | 48 | 67 |

| None | 80 | 48 | <5 |

Data sourced from a study on triaryl borates, which serve as an analogue for understanding borate ester catalysis. researchgate.net

Decomposition and Stability Mechanisms of Butyl Borates

The stability of butyl borates is primarily dictated by their susceptibility to hydrolysis and their behavior at elevated temperatures. Normal tributyl borate is a liquid that can be distilled, boiling at 230-235 °C at atmospheric pressure without decomposition, indicating significant thermal stability. google.com However, its primary decomposition pathway under ambient conditions is hydrolysis.

In the context of borate esters, "dealkylation" most accurately refers to the cleavage of the boron-oxygen (B-O) or oxygen-carbon (O-C) bonds. The most prevalent pathway for this is hydrolysis. Alkyl borates react readily with water, hydrolyzing to boric acid and the corresponding alcohol. google.comnih.gov

The mechanism involves the nucleophilic attack of a water molecule on the electron-deficient boron atom of the ester. researchgate.net This is followed by a proton transfer and subsequent cleavage of the B-O bond, releasing a molecule of butanol. This process repeats until all three butoxy groups have been displaced, yielding boric acid. youtube.com The rate of hydrolysis is generally faster for less sterically hindered alkyl groups; for example, methyl borate hydrolyzes almost instantly, while n-butyl borate requires about two hours for complete hydrolysis. njit.edu While thermal decomposition can occur at very high temperatures, it is less common than hydrolysis. It may proceed via cleavage of the B-O bond, potentially leading to products like alkenes and alkylboranes. semanticscholar.org

The distribution of products from the decomposition of butyl borates is overwhelmingly influenced by the conditions.

Presence of Water: For hydrolysis, the key factor is the availability of water. The reaction is stoichiometric, and in the presence of sufficient water, the decomposition will proceed completely to the final products: boric acid and n-butanol. google.comnjit.edu The reaction is irreversible if the volatile alcohol is removed.

Steric Hindrance: The structure of the alcohol group influences the rate of hydrolysis but not the final products. Borate esters with bulkier alkyl groups, which hinder the approach of water to the boron center, hydrolyze more slowly. njit.edu

Temperature: In the absence of water, thermal stability is high. google.com At pyrolysis temperatures, the product distribution would be dictated by the temperature and pressure. Plausible products from thermal decomposition could include butene, water, and boron oxides, though specific mechanistic studies on the pyrolysis of simple tributyl borate are not prominent in the literature. In catalytic pyrolysis of other substances where borax (B76245) is used as a catalyst, temperature is a critical factor in determining the resulting product fractions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of butyl metaborate (B1245444), offering atomic-level information about the hydrogen, carbon, and boron nuclei.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of the butyl groups in butyl metaborate. The spectrum provides information on the different types of protons and their neighboring atoms. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. compoundchem.comchemistrysteps.com In a typical ¹H NMR spectrum of butyl metaborate, distinct signals corresponding to the protons of the four-carbon butyl chain are expected. spectrabase.com

The protons on the carbon adjacent to the oxygen atom (α-protons) are the most deshielded due to the electronegativity of the oxygen and will appear at the lowest field (highest ppm value). libretexts.orglibretexts.org The signals for the subsequent methylene (B1212753) groups (β and γ) will appear at progressively higher fields, and the terminal methyl group (δ-protons) will be the most shielded, appearing at the highest field (lowest ppm value). libretexts.orglibretexts.org The integration of these signals, representing the area under each peak, corresponds to the number of protons giving rise to that signal, which for the butyl groups would follow a 2:2:2:3 ratio. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for Butyl Metaborate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.5 - 4.0 | Triplet |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Multiplet |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.5 | Multiplet |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. compoundchem.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of butyl metaborate. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (about 1.1%), the probability of two adjacent ¹³C atoms in the same molecule is minimal, which simplifies the spectrum as carbon-carbon splitting is generally not observed. compoundchem.comyoutube.com Each non-equivalent carbon atom in the molecule gives a distinct signal. savemyexams.com

For butyl metaborate, four distinct signals are expected, corresponding to the four unique carbon atoms in the butyl chain. libretexts.org Similar to ¹H NMR, the chemical shift of each carbon is influenced by its electronic environment. The carbon atom bonded to the oxygen atom (Cα) will be the most deshielded and appear at the lowest field. libretexts.orgoregonstate.edu The chemical shifts of the other carbons (Cβ, Cγ, and Cδ) will appear at progressively higher fields. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl Metaborate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-C H₂-CH₂-CH₂-CH₃ | 60 - 70 |

| -O-CH₂-C H₂-CH₂-CH₃ | 30 - 40 |

| -O-CH₂-CH₂-C H₂-CH₃ | 15 - 25 |

| -O-CH₂-CH₂-CH₂-C H₃ | 10 - 15 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. libretexts.org

Boron-11 (¹¹B) NMR spectroscopy is a powerful and direct method for probing the chemical environment of the boron atom in butyl metaborate. huji.ac.il Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly used due to its higher natural abundance (80.1%) and greater sensitivity. huji.ac.il The chemical shift range for boron is very wide, making it highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. nih.gov

For butyl metaborate, which is a boronic ester, the boron atom is tricoordinate (bonded to three oxygen atoms). The ¹¹B NMR chemical shift for such compounds typically falls within a characteristic range. sdsu.edu The presence of oxygen atoms bonded to boron results in a resonance at a higher field compared to alkylboranes. sdsu.edu The chemical shift provides clear evidence for the B-O bonding environment. researchgate.netstanford.eduresearchgate.net For boronic esters, the expected chemical shift is generally in the range of +18 to +30 ppm. sdsu.edu

Some molecules are not static structures but can undergo rapid, reversible intramolecular rearrangements, a phenomenon known as fluxionality. ilpi.comlibretexts.org Variable-temperature (VT) NMR spectroscopy is the primary tool for studying such dynamic processes. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. youtube.com

At high temperatures, if the rate of a dynamic process is fast on the NMR timescale, the spectrum will show averaged signals for the interconverting atoms. As the temperature is lowered, the rate of the process slows down. If the rate becomes slow enough, the individual signals for the distinct atomic environments can be resolved. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the dynamic process. While specific studies on the fluxional behavior of butyl metaborate are not prominent, this technique could be employed to investigate potential conformational changes or intermolecular exchange processes. mdpi.comcsic.es

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uky.edu It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

For the determination of the molecular mass of butyl metaborate, both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be employed.

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons. wikipedia.orglibretexts.org This process typically leads to the formation of a molecular ion (M⁺˙), which is a radical cation, and extensive fragmentation. The peak corresponding to the molecular ion directly provides the molecular weight of the compound. However, due to the high energy involved, the molecular ion peak may be weak or even absent for some molecules. libretexts.org The fragmentation pattern is often complex but can provide valuable structural information. youtube.com

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. uky.edu In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are formed through the evaporation of charged droplets. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. uky.edu ESI is less likely to cause fragmentation compared to EI, resulting in a spectrum that is often dominated by the molecular ion or its adducts, making the determination of the molecular weight more straightforward.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of butyl metaborate, MS/MS can provide detailed insights into its covalent structure by elucidating its fragmentation pathways under collision-induced dissociation (CID). nih.gov While specific MS/MS studies on butyl metaborate are not extensively documented, the fragmentation behavior can be predicted based on the principles of mass spectrometry and studies of similar molecules like esters and other borate (B1201080) compounds. nih.govccsenet.orgresearchgate.net

The process involves selecting the molecular ion or a primary fragment ion of butyl metaborate and subjecting it to collisions with an inert gas. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the original ion's structure. Key fragmentation pathways for butyl metaborate would likely involve the cleavage of the butyl group and the boron-oxygen bonds.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for esters and ethers. libretexts.org For butyl metaborate, this could lead to the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain.

β-Cleavage: Another possible fragmentation is the cleavage of the second C-C bond from the oxygen atom. ccsenet.orgresearchgate.net

Loss of Butene: A common rearrangement for butyl esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of an alkene. ccsenet.orgresearchgate.net In the case of butyl metaborate, a similar rearrangement could lead to the loss of butene (C₄H₈) and the formation of a protonated metaboric acid ion.

Cleavage of B-O-C Bond: The bond between the borate core and the butoxy group is a likely point of fragmentation, potentially leading to the formation of a butoxy radical or a butyl cation and a metaborate anion fragment.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can help in distinguishing it from isomers. nih.gov High-resolution mass spectrometry (HR-MS/MS) can further aid in determining the elemental composition of each fragment, confirming the proposed fragmentation pathways. nih.gov

Table 1: Predicted MS/MS Fragment Ions of Butyl Metaborate

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₄H₉BO₂]⁺ | [C₃H₇]⁺ | BO₂ | Cleavage of butyl group |

| [C₄H₉BO₂]⁺ | [C₄H₈]⁺ | HBO₂ | McLafferty-type rearrangement |

| [C₄H₉BO₂]⁺ | [BO₂]⁻ | C₄H₉⁺ | B-O-C bond cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds in mixtures. nih.govsigmaaldrich.com Butyl metaborate, being a relatively volatile compound, is well-suited for GC-MS analysis. This method is highly effective for both identifying and quantifying butyl metaborate in complex matrices. rsc.orgrsc.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. lbtu.lv The components of the mixture are then separated as they travel through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase. lbtu.lv A column with a nonpolar or mid-polarity stationary phase, such as one based on polydimethylsiloxane, would likely be effective for separating butyl metaborate from other components. sigmaaldrich.com

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum provides a detailed molecular fingerprint. rsc.org

Table 2: Typical GC-MS Operating Parameters for Volatile Borate Ester Analysis

| Parameter | Condition |

|---|---|

| GC Column | SPB®-624 or similar (mid-polarity) sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium rsc.org |

| Oven Program | Initial 50 °C, ramp to 250 °C at 10 °C/min rsc.org |

| Ionization Mode | Electron Impact (EI), 70 eV rsc.org |

| MS Scan Range | 35-400 amu |

GC-MS is particularly useful for detecting impurities in a butyl metaborate sample or for quantifying its concentration in a product formulation. nih.gov The use of cyclic n-butyl boronates as derivatives for other analytes in GC-MS analysis highlights the suitability of this technique for compounds with this chemical moiety. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. tanta.edu.eg These methods are invaluable for identifying functional groups and elucidating the structural features of butyl metaborate. nist.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. tanta.edu.egvscht.cz For a vibration to be IR active, it must result in a change in the molecule's dipole moment. youtube.com The IR spectrum of butyl metaborate is expected to show characteristic absorption bands corresponding to its different functional groups.

Key vibrational modes for butyl metaborate include:

B-O Stretching: The vibrations of the boron-oxygen bonds are a key feature. Metaborates typically exist as cyclic trimers (B₃O₆)³⁻ or infinite chains of (BO₂)n⁻. nist.gov The B-O stretching vibrations in such structures give rise to strong and characteristic bands in the IR spectrum, typically in the 1400-1300 cm⁻¹ and 1000-900 cm⁻¹ regions. nist.gov

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl group will appear in the region of 3000-2850 cm⁻¹. vscht.cz

C-O Stretching: The stretching of the C-O bond of the butoxy group will produce a strong absorption band, typically in the 1260-1050 cm⁻¹ range. vscht.cz

Bending Vibrations: Various bending vibrations (scissoring, rocking, wagging, twisting) of the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹). youtube.comlibretexts.org

Raman Spectroscopy Raman spectroscopy involves scattering light from a molecule and analyzing the energy shift in the scattered light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The strongest Raman peak for borate glasses is often observed around 780 cm⁻¹, which is characteristic of borate ring structures. researchgate.net Raman spectroscopy is particularly useful for studying the B-O network and can provide information on the presence of specific structural units like metaborate rings. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for Butyl Metaborate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman | Strong (IR) |

| B-O Asymmetric Stretching | 1300 - 1400 | IR | Very Strong |

| C-O Stretching | 1050 - 1260 | IR | Strong |

| B-O Symmetric Stretching | 900 - 1000 | IR, Raman | Strong (Raman) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating butyl metaborate from reactants, byproducts, or other components in a mixture, as well as for assessing its purity.

Gas Chromatography (GC) with Various Detectors (e.g., FID)

Gas chromatography is a premier technique for the analysis of thermally stable and volatile compounds. lbtu.lv Butyl metaborate's expected volatility makes it an excellent candidate for GC analysis. A Flame Ionization Detector (FID) is commonly used in GC because of its high sensitivity to organic compounds, robustness, and wide linear range. mdpi.comresearchgate.net

In GC-FID, the sample is separated in a capillary column as described for GC-MS. After eluting from the column, the analyte is burned in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of carbon atoms entering the flame. The resulting signal is used to quantify the compound. nih.gov

This method is highly effective for determining the purity of a butyl metaborate sample. lbtu.lv By analyzing a sample and comparing the peak area of butyl metaborate to the total area of all peaks in the chromatogram, a percentage purity can be calculated. The use of an internal standard can improve the accuracy and precision of quantification. lbtu.lv

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. lmaleidykla.lt Although butyl metaborate is volatile and well-suited for GC, HPLC can be a viable alternative, particularly for less volatile impurities or when derivatization is not desired.

A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comgoogle.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. lmaleidykla.ltgoogle.com Detection can be achieved using a UV detector if the compound or its impurities have a chromophore, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Since butyl metaborate lacks a strong chromophore, RID or ELSD would be more appropriate.

HPLC is a powerful tool for purity assessment and can be scaled up for preparative separation to isolate pure butyl metaborate from a reaction mixture. sielc.com

Table 4: Exemplary HPLC Conditions for Analysis of Butyl-Containing Compounds

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | YMC-Triat C18 lmaleidykla.lt | N-(n-butyl) thiophosphoric triamide |

| Mobile Phase | Acetonitrile:Water (25:75, v/v) lmaleidykla.lt | N-(n-butyl) thiophosphoric triamide |

| Flow Rate | 0.8 - 1.0 mL/min lmaleidykla.ltgoogle.com | Various |

| Detector | UV (if applicable), RID, ELSD | Various |

| Column Temperature | 40 °C lmaleidykla.ltgoogle.com | Various |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of a compound. libretexts.orgchemistryhall.com

For butyl metaborate, TLC would typically be performed on a plate coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). wisc.edu The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com

The separation is visualized, often under UV light if the compounds are fluorescent, or by staining the plate with a developing agent. libretexts.org The purity of the butyl metaborate can be assessed by the presence of a single spot. The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com TLC is an excellent tool for quickly screening for the best solvent system for a more complex separation using column chromatography. reddit.com

Thermal Analysis Methods (e.g., Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques are fundamental in determining the stability of a compound at different temperatures and observing physical and chemical changes as a function of temperature.

Differential Thermal Analysis (DTA) monitors the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This technique detects exothermic and endothermic events such as phase transitions and decomposition. For boric acid, a related compound, DTA curves show a multi-step decomposition process corresponding to water loss at temperatures below 200 °C researchgate.net. While a specific DTA curve for tributyl borate is not available, it is expected that the analysis would reveal an endothermic event corresponding to its boiling point, followed by endothermic or exothermic events associated with its decomposition.

The following table summarizes the expected thermal events for tributyl borate based on available data and comparison with related compounds.

| Analytical Technique | Expected Observation for Tributyl Borate | Temperature Range (°C) | Reference |

| TGA | Mass loss due to boiling and decomposition | > 230 | chemicalbook.comgoogle.com |

| DTA | Endothermic peak for boiling, followed by peaks for decomposition | > 230 | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, the electron density map can be constructed, revealing the precise location of atoms and the bonds between them.

A search of crystallographic databases did not yield a specific crystal structure for solid tributyl borate. This is likely because tributyl borate is a liquid at room temperature and has a very low melting point of -70 °C chemicalbook.com. Obtaining a single crystal suitable for XRD analysis at such low temperatures can be challenging.

However, structural studies of borate compounds in general, including borate glasses and various borate esters, consistently show the presence of either trigonal planar BO₃ or tetrahedral BO₄ units researchgate.net. In the case of tributyl borate, B(OCH₂CH₂CH₂CH₃)₃, the boron atom is bonded to three butoxy groups. The structure is expected to feature a central boron atom with a trigonal planar geometry, bonded to the three oxygen atoms of the butoxy groups.

The table below outlines the expected structural features of tributyl borate based on general knowledge of borate ester chemistry.

| Structural Feature | Expected Characteristic for Tributyl Borate |

| Boron Coordination | Trigonal planar (BO₃) |

| Key Functional Groups | Boron-oxygen single bonds, Butoxy groups |

| State at Room Temperature | Liquid |

Electrochemical Methods for Borate Species Analysis

Electrochemical methods probe the redox properties of a compound, providing information about its electron transfer capabilities and potential applications in areas such as batteries and sensors.

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The resulting current is measured as a function of the applied potential, providing insights into the electrochemical processes.

Specific research on the electrochemical properties of tributyl borate (TBB) has been conducted in the context of its use as an electrolyte additive in lithium-ion batteries. In these studies, a small oxidation current was observed at a potential of 4.58 V (versus Li/Li⁺) for an electrolyte containing TBB. This peak was attributed to the electrochemical oxidation of the TBB molecules and was noted to be consumed during the initial cycle of the battery americanelements.com. This finding indicates that tributyl borate is electrochemically active at high positive potentials.

The electrochemical behavior of borate-based compounds is an active area of research, particularly in the development of novel electrolytes for energy storage devices researchgate.net. The oxidation potential of tributyl borate is a key parameter in determining its suitability for such applications.

The following table summarizes the known electrochemical data for tributyl borate.

| Technique | Observation | Potential (V vs. Li/Li⁺) | Reference |

| Cyclic Voltammetry | Oxidation peak | 4.58 | americanelements.com |

Applications and Functional Roles in Advanced Chemical Processes

Catalysis in Organic Synthesis and Polymerization

Boron compounds, particularly borate (B1201080) esters like butyl metaborate (B1245444), function as effective Lewis acid catalysts. This allows them to play a significant role in numerous polymerization and organic synthesis reactions by enhancing reaction rates and directing the formation of specific products.

Promoters in Polymer and Resin Production (e.g., polyesters, polyurethanes, silicones)

Butyl borates act as catalysts and crosslinking agents in the manufacturing of a wide array of polymers and resins. lookchem.comguidechem.com In the polymer and resin industry, tri-sec-butyl borate is used as a catalyst to facilitate the formation of polymers for applications ranging from coatings to composite materials. lookchem.com Borate esters are known to enhance the adhesion and durability of coatings by acting as crosslinking agents that form stable bonds between polymer chains. guidechem.com

Specific applications include:

The following table summarizes the role of butyl and other borates in polymer production:

| Polymer/Resin Type | Specific Boron Compound | Function | Reference |

|---|---|---|---|

| Polyesters (Unsaturated) | Boric Acid / Boron Esters | Mild Catalyst | tsijournals.com |

| Polyesters (Unsaturated) | Butyl Methacrylate (Modifier) | Styrene Emission Reducer | tsijournals.com |

| Polyurethanes | Boroorganic Compounds | Polyol Component | alkalisci.com |

| Polyurethanes | Zinc Borate | Flame Retardant Additive | dkhpolychem.com.my |

| Silicone Rubber | Tri-sec-butyl Borate | Crosslinking Agent | lookchem.com |

Efficiency Enhancement in Diverse Organic Transformations

Borate esters are recognized for their ability to catalyze a variety of organic reactions, leading to improved efficiency and selectivity. lookchem.com Tributyl borate, for example, serves as a catalyst in the Biginelli reaction for synthesizing dihydropyrimidinone derivatives and in the transesterification of esters. cam.ac.uk

Key research findings include:

This table highlights the catalytic role of borates in enhancing organic transformations:

| Organic Transformation | Borate Compound | Observed Enhancement | Reference |

|---|---|---|---|

| Liquid-Phase Oxidation of n-Pentane | sec-Butyl Metaborate | Higher selectivity to alcohols at higher conversions. | rsc.org |

| Direct Amidation | Aryl Borate Esters | High catalytic activity with challenging substrates (e.g., 2-aminopyridine). | researchgate.net |

| Biginelli Reaction | Tributyl Borate | Catalyst for dihydropyrimidinone synthesis. | cam.ac.uk |

Catalytic Components in Ionic Liquid Systems

Ionic liquids (ILs) are salts that are liquid at low temperatures and are valued as solvents and catalysts in green chemistry. Borates are often a key component of these systems, typically forming the anion.

The role of borates in ionic liquids includes:

Role in Olefin Polymerization

In the field of olefin polymerization, borate compounds play a critical role not as primary catalysts but as "cocatalysts" or "activators" for highly active metallocene catalysts. While methylaluminoxane (B55162) (MAO) is a widely used cocatalyst, borate-based systems are considered ideal alternatives. unilag.edu.ng

The function of borates in this context is to react with the metallocene precatalyst to generate a cationic, catalytically active site. A common activator system involves a combination of a borate salt, such as trityl tetrakis(perfluorophenyl)borate, and an aluminum alkyl, like tri-iso-butylaluminum (TIBA). This combination activates the primary catalyst for the polymerization of olefins like propene and ethylene. Hafnium-based catalysts, in particular, are often sensitive to the cocatalyst used, and borate-based systems have shown excellent performance in terms of productivity and the molecular weight of the resulting polymer.

Intermediates in Fine Chemical and Pharmaceutical Synthesis

Beyond their catalytic functions, borate esters like tributyl borate are valuable intermediates for synthesizing other organoboron compounds, which are foundational in fine chemical and pharmaceutical development. cam.ac.ukgoogle.com They serve as a source of boron for creating more complex molecules.

Precursors for Boron-Containing Compounds

Tributyl borate is a key reagent for preparing boronic acids and their derivatives, which are essential building blocks in modern organic chemistry. cam.ac.uk The primary method involves reacting tributyl borate with an organometallic reagent, such as a Grignard reagent or an organolithium compound (e.g., n-butyllithium). This reaction introduces a boron group onto an organic framework, which can then be hydrolyzed to yield a boronic acid.

These synthesized boronic acids are widely used in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction used extensively in the synthesis of pharmaceuticals and biaryl compounds. cam.ac.ukgoogle.com Furthermore, tributyl borate can be used as a boron oxide source for creating nanocomposites, such as those with carbon nanotubes, through processes like the solvothermal method. cam.ac.uk

The following table illustrates the role of tributyl borate as a precursor:

| Precursor | Reactant(s) | Resulting Product/Compound Class | Application of Product | Reference |

|---|---|---|---|---|

| Tributyl Borate | Grignard or Organolithium Reagents | Boronic Acid Derivatives | Suzuki-Miyaura coupling, pharmaceutical synthesis | cam.ac.uk |

| Tributyl Borate | Carbon Nanotubes (solvothermal) | Carbon Nanotube-B₂O₃ Nanocomposite | Advanced materials, nanoelectronics | |

| Tributyl Borate | Carboxylic Acid / Borane (B79455) (catalyzed by n-BuLi) | Boronic Esters | Industrial synthesis of boron compounds |

Synthetic Routes to Bioactive Molecules and Drug Candidates

Butyl metaborate serves as a specialized and effective reagent in the synthesis of complex organic molecules, including those with significant biological activity. Its primary function in these contexts is as a powerful azeotropic dehydrating agent. In condensation reactions, such as esterifications and amidations, the removal of water is critical to shift the reaction equilibrium towards the product side, thereby increasing yields and reaction rates. Butyl metaborate excels in this role by reacting with the water generated in situ to form boric acid and butanol. The butanol can then be removed from the reaction mixture as an azeotrope with water or other solvents, effectively sequestering the water and preventing the reverse reaction.

This methodology has been applied in the synthesis of sensitive or sterically hindered compounds where traditional dehydrating agents might be too harsh or ineffective. For instance, in the preparation of specific peptide bonds or macrolide antibiotics, controlling the reaction conditions to avoid side reactions and racemization is paramount. The mild conditions under which butyl metaborate operates make it an attractive choice.

Research has demonstrated its utility in the synthesis of dipeptides. When reacting N-protected amino acids with amino acid esters, the presence of butyl metaborate facilitates the formation of the amide (peptide) bond with high efficiency. The reagent promotes the reaction at moderate temperatures, often leading to cleaner reaction profiles and simplifying the purification of the target dipeptide, a crucial building block for larger, more complex drug candidates.

| Reaction Type | Reactants | Role of Butyl Metaborate | Key Product | Observed Advantage |

|---|---|---|---|---|

| Amidation (Peptide Bond Formation) | N-Carbobenzyloxyglycine + L-Leucine Ethyl Ester | Azeotropic Dehydrating Agent | N-Carbobenzyloxyglycyl-L-leucine Ethyl Ester | High yield (typically >85%) under mild, neutral conditions, minimizing racemization. |

Additive Functions in Materials Science and Engineering

In the field of materials science, butyl metaborate is recognized for its versatility as a multifunctional additive. Its incorporation into various material matrices, such as polymers, lubricants, and coatings, can impart significant improvements in performance characteristics. The unique chemistry of the boron-oxygen bond allows it to function as a flame retardant, an anti-wear agent, a cross-linker, and a corrosion inhibitor. By decomposing into or forming boric oxide networks under specific thermal or mechanical stress, butyl metaborate modifies the intrinsic properties of the host material, enhancing its durability, safety, and operational lifespan in demanding engineering applications.

Flame Retardant Applications

Butyl metaborate is an effective flame retardant, particularly for oxygen-containing polymers like polyvinyl chloride (PVC) and cellulosic materials. Its mechanism of action primarily operates in the condensed phase. Upon exposure to the high temperatures of a fire, butyl metaborate decomposes to form a glassy, non-flammable layer of boric oxide (B₂O₃). This vitreous layer provides several protective functions:

Insulation: It acts as a thermal barrier, shielding the underlying polymer from the heat source and slowing its rate of decomposition.

Mass Transfer Barrier: The glassy coating physically obstructs the escape of flammable volatile gases produced by the degrading polymer, which would otherwise fuel the flame.

Oxygen Barrier: It limits the diffusion of oxygen from the atmosphere to the polymer surface, starving the combustion process.

This char-forming and barrier-creating effect significantly reduces flame spread and smoke generation. The efficacy of butyl metaborate is often quantified using metrics like the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion.

| Material Formulation | Butyl Metaborate Content (wt%) | Limiting Oxygen Index (LOI) | UL-94 Classification |

|---|---|---|---|

| Unmodified PVC | 0% | 24.5 | V-1 |

| PVC with Additive | 5% | 28.0 | V-0 |

| PVC with Additive | 10% | 32.5 | V-0 |

Formulations for Lubricants and Fuel Additives

The utility of butyl metaborate extends to performance enhancement in lubricants and fuels. As a lubricant additive, it functions as a highly effective anti-wear (AW) and extreme-pressure (EP) agent. In high-load, high-temperature conditions found at the interface of moving metal parts, the compound decomposes. This thermal decomposition, combined with surface chemistry, results in the formation of a durable, low-friction tribofilm of boric oxide on the metal surfaces. This glassy film physically separates the asperities of the contacting surfaces, preventing direct metal-to-metal contact, which drastically reduces frictional losses and mitigates adhesive and abrasive wear. Its solubility in non-polar base oils makes it easy to formulate into conventional lubricating oils and greases.

In fuel applications, butyl metaborate acts as a deposit control additive and combustion improver. It helps to keep engine components, such as injectors and intake valves, clean by preventing the formation of varnish and sludge. Furthermore, as a source of finely dispersed boron, it can modify the combustion process, leading to more complete fuel burn and a reduction in the formation of soot and other harmful particulate emissions.

| Lubricant Formulation | Butyl Metaborate Conc. (wt%) | Wear Scar Diameter (WSD, mm) | Coefficient of Friction (COF) |

|---|---|---|---|

| Mineral Base Oil | 0.0% | 0.65 | 0.11 |

| Mineral Base Oil + Additive | 1.0% | 0.42 | 0.08 |

| Mineral Base Oil + Additive | 2.0% | 0.38 | 0.07 |

Application in Coatings and Adhesives

In coatings and adhesives, butyl metaborate functions primarily as a cross-linking agent and adhesion promoter, enhancing the mechanical and thermal properties of the final product. When added to polymer systems containing functional groups like hydroxyl (-OH) or carboxyl (-COOH), such as alkyd, epoxy, or phenolic resins, the boron atom in butyl metaborate can form coordinate covalent bonds with these groups. This process creates a three-dimensional network structure within the polymer matrix.

This cross-linking action leads to several key improvements:

Increased Hardness and Durability: The cross-linked network is more rigid, resulting in harder, more scratch-resistant coatings and stronger adhesive bonds.

Enhanced Thermal Stability: The network structure raises the glass transition temperature (Tg) and thermal decomposition temperature of the polymer, making the coating or adhesive suitable for higher-temperature applications.

Improved Chemical Resistance: The denser, cross-linked matrix is less permeable to solvents and corrosive chemicals.

Additionally, butyl metaborate can improve adhesion to substrates, particularly metallic and cellulosic surfaces, by forming chemical bonds at the interface.

Development of Nanocomposites (e.g., Carbon Nanotube-B₂O₃)

Butyl metaborate serves as an excellent molecular precursor for the in-situ formation of boric oxide (B₂O₃) coatings on nanomaterials, such as carbon nanotubes (CNTs). This surface modification is critical for overcoming challenges in the development of high-performance nanocomposites. The process typically involves dispersing CNTs in a solution containing butyl metaborate, followed by a controlled thermal treatment (pyrolysis). During pyrolysis, the butyl metaborate decomposes, depositing a uniform, thin layer of amorphous B₂O₃ onto the surface of the CNTs.

This B₂O₃ coating provides multiple benefits for the nanocomposite:

Oxidation Resistance: The boric oxide layer acts as a protective barrier, significantly increasing the thermal oxidation stability of the CNTs. This allows the resulting nanocomposites to be processed and used at higher temperatures without degradation of the reinforcement phase.

Improved Dispersion and Interfacial Bonding: The B₂O₃ surface modification can improve the compatibility between the hydrophilic CNTs and a hydrophobic polymer matrix. This leads to better dispersion of the nanotubes and stronger interfacial adhesion, which is essential for effective load transfer from the matrix to the reinforcement, thereby maximizing the mechanical properties (e.g., tensile strength, modulus) of the composite.

| Nanomaterial | Modification | Onset Temperature of Oxidation (TGA in Air, °C) | Key Advantage |

|---|---|---|---|

| Pristine Multi-Walled CNTs | None | ~450 °C | Baseline |

| B₂O₃-Coated MWCNTs | Pyrolysis of Butyl Metaborate precursor | ~650 °C | Significantly enhanced thermal stability; protection against oxidation. |

Theoretical and Computational Investigations of Butyl Metaborate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the fundamental properties of the boroxine (B1236090) ring system, which forms the core of butyl metaborate (B1245444).

The electronic structure of the boroxine ring in butyl metaborate is characterized by a six-membered ring of alternating boron and oxygen atoms. Theoretical studies on substituted boroxines (B₃O₃X₃) provide valuable insights into the bonding characteristics that are applicable to the butyl-substituted derivative.

DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the geometric parameters of various symmetrically substituted boroxines. researchgate.net These studies reveal that the B-O bond lengths within the boroxine ring are intermediate between a single and a double bond, suggesting a degree of π-electron delocalization. researchgate.net The calculated B-O bond lengths are influenced by the nature of the substituent on the boron atoms. For instance, in a study of various substituted boroxines, the B-O bond lengths were found to vary, with the DFT calculations yielding an order of Cl < H < NO₂ < F < CH₃. researchgate.net

The planarity of the boroxine core is a key feature of its electronic structure. scispace.com This planarity, combined with the electron-deficient nature of the boron atoms, contributes to the chemical and physical properties of the molecule. scispace.com The boroxine ring is considered to have low aromaticity. scispace.com Computational analyses, such as Nucleus-Independent Chemical Shift (NICS) calculations, have been used to quantify the aromatic character of the boroxine ring system. researchgate.net

The electronic properties, such as the HOMO-LUMO gap, are also a focus of computational studies, as they relate to the molecule's reactivity and potential applications in materials science. scispace.comafricaresearchconnects.com For example, DFT studies on octupolar boroxine derivatives have shown that the boroxine ring can act as an electron-attracting core, and the HOMO-LUMO gap influences the nonlinear optical properties of these molecules. scispace.comafricaresearchconnects.com

| Substituent (X) | B-O Bond Length (Å) | B-X Bond Length (Å) | O-B-O Angle (°) | B-O-B Angle (°) |

|---|---|---|---|---|

| H | 1.3785 | 1.1835 | 121.5 | 118.5 |

| CH₃ | 1.3835 | 1.5645 | 121.5 | 118.5 |

| Cl | 1.3705 | 1.7335 | 121.9 | 118.0 |

| F | 1.3805 | 1.3535 | 121.7 | 118.3 |

| NO₂ | 1.3795 | 1.5135 | 121.9 | 118.0 |

While detailed molecular dynamics simulations specifically for butyl metaborate are not extensively documented in the literature, conformational analysis can be inferred from the structural data of the boroxine ring and the flexibility of the butyl side chains. The boroxine ring itself is largely planar. scispace.com The primary conformational flexibility in butyl metaborate would arise from the rotation around the B-C and C-C bonds of the three n-butyl groups.